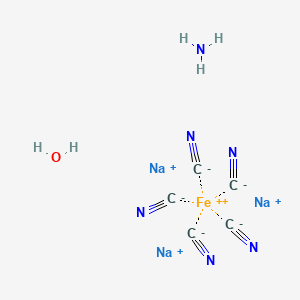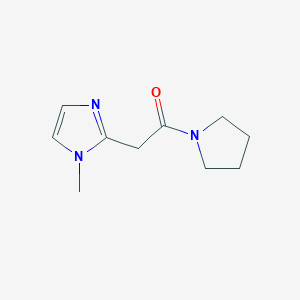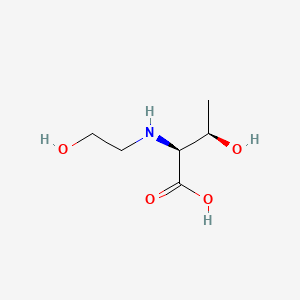![molecular formula C23H26N2O2S B13818578 ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzothiazole moiety, which is a heterocyclic compound containing both sulfur and nitrogen atoms. Benzothiazoles are known for their diverse biological activities and are used in various pharmaceutical applications .
Preparation Methods
The synthesis of ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate can be achieved through several synthetic routes. One common method involves the reaction of ethyl cyanoacetate with a suitable benzothiazole derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the ethyl cyanoacetate, followed by the addition of the benzothiazole derivative . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Benzothiazole derivatives: Compounds containing the benzothiazole moiety, known for their diverse biological activities.
This compound’s uniqueness lies in its combination of the benzothiazole moiety with the ester functional group, providing a unique set of chemical and biological properties .
Properties
Molecular Formula |
C23H26N2O2S |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate |
InChI |
InChI=1S/C23H26N2O2S/c1-5-25-19-9-7-8-10-20(19)28-21(25)12-16-11-17(14-23(3,4)13-16)18(15-24)22(26)27-6-2/h7-12H,5-6,13-14H2,1-4H3/b18-17-,21-12- |
InChI Key |
FWKSBASWZNIWFR-UYGDFIDHSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C(\C#N)/C(=O)OCC)/CC(C3)(C)C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC3=CC(=C(C#N)C(=O)OCC)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


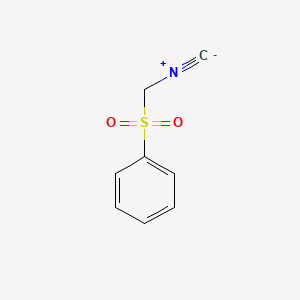
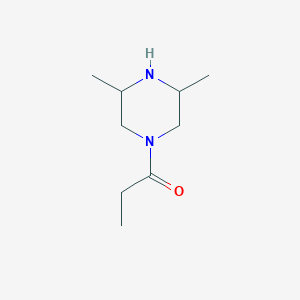

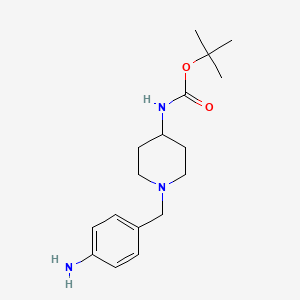
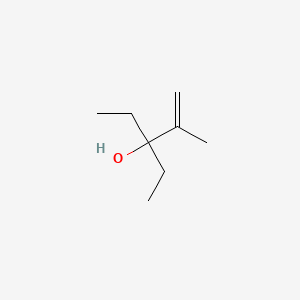
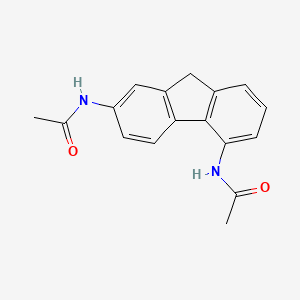
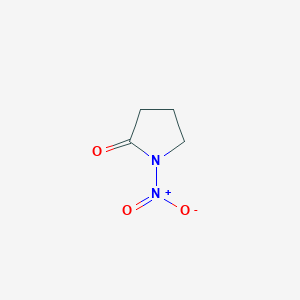
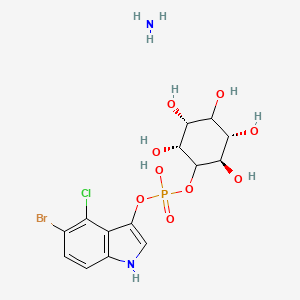

![3-[Ethyl(2-hydroxyethyl)amino]-2,5-dihydroxy-5-methylcyclopent-2-en-1-one](/img/structure/B13818574.png)
![N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B13818584.png)
